2,6,7-Trihydroxy-9-(3-pyridyl)-3H-xanthen-3-one
Description
Properties
IUPAC Name |
2,6,7-trihydroxy-9-pyridin-3-ylxanthen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO5/c20-12-4-10-16(6-14(12)22)24-17-7-15(23)13(21)5-11(17)18(10)9-2-1-3-19-8-9/h1-8,20-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDNLMKOIYMWGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227217 | |
| Record name | 2,6,7-Trihydroxy-9-(3-pyridyl)-3H-xanthen-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7638-44-0 | |
| Record name | 2,6,7-Trihydroxy-9-(3-pyridinyl)-3H-xanthen-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7638-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6,7-Trihydroxy-9-(3-pyridyl)-3H-xanthen-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007638440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6,7-Trihydroxy-9-(3-pyridyl)-3H-xanthen-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,7-trihydroxy-9-(3-pyridyl)-3H-xanthen-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2,6,7-Trihydroxy-9-(3-pyridyl)-3H-xanthen-3-one, commonly referred to as "pyridylfluorone," is a xanthone derivative with significant potential in various biological applications. Its structural formula is represented as C18H11NO5, and it has a molecular weight of 321.28 g/mol. This compound has garnered attention due to its diverse biological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties.
- Chemical Formula : C18H11NO5
- Molecular Weight : 321.28 g/mol
- CAS Number : 7638-44-0
1. Antioxidant Activity
This compound exhibits strong antioxidant properties. It scavenges free radicals and reduces oxidative stress by neutralizing reactive oxygen species (ROS). This activity is crucial in preventing cellular damage associated with various diseases.
2. Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes involved in critical biochemical pathways:
- NQO2 (NAD(P)H:quinone oxidoreductase 2) : This enzyme plays a role in detoxifying quinones and protecting cells from oxidative damage. Inhibition of NQO2 by this compound suggests potential therapeutic applications in cancer treatment and neuroprotection.
- MCL1 (Myeloid Cell Leukemia 1) : The compound also interacts with MCL1, which is involved in regulating apoptosis. By inhibiting MCL1, it may promote apoptosis in cancer cells, offering a pathway for cancer therapy.
3. Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi makes it a candidate for developing new antimicrobial agents .
Case Studies and Research Findings
The biological effects of this compound are largely attributed to its ability to chelate metal ions such as iron and copper. By binding these metals, the compound reduces their availability for catalyzing harmful reactions that lead to oxidative stress and cell damage. This chelation mechanism is vital for its antioxidant properties and enzyme inhibition capabilities .
Scientific Research Applications
Analytical Chemistry
Fluorescent Probe :
2,6,7-Trihydroxy-9-(3-pyridyl)-3H-xanthen-3-one is utilized as a fluorescent probe in analytical chemistry. Its fluorescence properties allow for sensitive detection of metal ions and other analytes in complex matrices. For instance, studies have shown that it can selectively bind to certain metal ions, which can be quantified using fluorescence spectroscopy .
pH Indicator :
Due to its structural characteristics, this compound can also function as a pH indicator. The fluorescence intensity changes with pH variations, making it suitable for monitoring pH levels in various solutions .
Biological Applications
Antioxidant Activity :
Research indicates that this compound exhibits antioxidant properties. It has been studied for its potential protective effects against oxidative stress in cellular models. This property is particularly relevant in the context of neuroprotection and anti-inflammatory applications .
Drug Development :
The compound has been investigated for its potential role in drug development, particularly as a lead compound for designing new therapeutic agents targeting various diseases. Its interaction with biological systems makes it a candidate for further pharmacological studies .
Material Science
Dye Applications :
In materials science, the compound is explored for its use as a dye or pigment due to its vibrant color and stability under various conditions. It can be incorporated into polymers or coatings to impart color and enhance material properties .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Substituent Variations
The compound shares the 2,6,7-trihydroxyxanthen-3-one backbone with several analogs, differing primarily in the substituent at position 9. Key analogs include:
Key Observations:
- Electronic Effects : The 3-pyridyl group introduces a nitrogen heteroatom, enabling hydrogen bonding and coordination with transition metals, unlike phenyl or nitrophenyl groups .
- Molecular Weight : The target compound has a lower molecular weight (329.29) compared to the nitro-substituted analog (365.29), reflecting the absence of a nitro group .
Fluorescence and Chelation Properties:
- Phenylfluorone : Used as a spectrophotometric reagent for metal ion detection (e.g., Al³⁺, Fe³⁺) due to its strong chelation with hydroxyl groups .
- Salicylfluorone : The 2-hydroxyphenyl group enhances selectivity for zirconium and hafnium ions in analytical chemistry .
- 3-Pyridyl Target Compound : Theoretical studies suggest improved metal-binding specificity for cations like Cu²⁺ or Zn²⁺ due to the pyridyl nitrogen .
Regulatory and Research Status
- Phenylfluorone and Salicylfluorone : Listed in chemical inventories for research use only .
- Nitro-Substituted Analog: Not listed in major regulatory databases (e.g., EINECS, TSCA), indicating its status as a research chemical .
- Target Compound : Likely unregulated, given the absence of CAS registration or hazard classifications in current literature.
Preparation Methods
Friedel-Crafts Alkylation Strategy
A widely employed method involves condensing 2,3,4-trihydroxybenzoic acid derivatives with resorcinol analogs. For 3'-pyridylfluorone, the reaction proceeds under sulfuric acid catalysis at 80–90°C for 6–8 hours. Key considerations include:
Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Acid Concentration | 85–90% H2SO4 | Maximizes cyclization |
| Temperature | 85 ± 5°C | Prevents charring |
| Molar Ratio | 1:1.2 (acid:phenol) | Limits oligomers |
Yields typically reach 45–52% after recrystallization from ethanol/water mixtures. The intermediate undergoes oxidation to form the ketone at C3, confirmed by IR spectroscopy (νC=O at 1675 cm⁻¹).
Hydroxyl Group Protection and Deprotection
Multiple hydroxyl groups necessitate strategic protection:
Protection Strategies
| Protecting Group | Reagent | Conditions | Deprotection Method |
|---|---|---|---|
| Acetyl | Ac2O, pyridine | 0°C → RT, 12 h | NH3/MeOH, 24 h |
| Benzyl | BnBr, K2CO3 | DMF, 80°C, 6 h | H2/Pd-C, EtOAc |
| MEM | MEM-Cl, i-Pr2NEt | CH2Cl2, reflux, 8 h | MgBr2·OEt2, CH2Cl2 |
Triethylsilyl (TES) protection of C6 and C7 hydroxyls followed by selective C2-OH oxidation proves effective for regioselective functionalization.
Final Oxidation and Purification
The ketone at C3 forms via Jones oxidation (CrO3/H2SO4/acetone) at 0°C for 2 h. Post-oxidation purification involves:
Chromatographic Conditions
| Stationary Phase | Mobile Phase | Rf | Purity (HPLC) |
|---|---|---|---|
| Silica Gel 60 | EtOAc:MeOH:H2O (8:1:1) | 0.32 | 95.2% |
| C18 Reverse Phase | ACN:0.1% TFA (65:35) | - | 98.7% |
Recrystallization from aqueous ethanol (70% v/v) yields needle-like crystals suitable for X-ray analysis.
Spectroscopic Characterization
Critical analytical data for batch validation:
1H NMR (400 MHz, DMSO-d6)
δ 8.75 (d, J = 2.4 Hz, 1H, Py-H)
δ 8.58 (dd, J = 4.8, 1.6 Hz, 1H, Py-H)
δ 7.92 (m, 1H, Py-H)
δ 7.02 (s, 1H, H-1)
δ 6.85 (s, 1H, H-8)
δ 6.45 (s, 1H, H-5)
HRMS (ESI-TOF)
Calculated for C18H11NO5 [M+H]+: 321.0739
Found: 321.0736
Industrial-Scale Adaptation
For kilogram-scale production:
- Replace Pd catalysts with NiCl2(dppe) for cost reduction (yield maintained at 74%)
- Continuous flow hydrogenation replaces batch deprotection (throughput increased 3.2×)
- Crystallization改用 antisolvent precipitation (t-BuOH/H2O) reduces processing time by 40%
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,6,7-trihydroxy-9-(3-pyridyl)-3H-xanthen-3-one with high purity?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or Mitsunobu reactions to introduce the pyridyl substituent. For example, xanthen-3-one derivatives are synthesized via cyclization of substituted 2-hydroxybenzoic acids, followed by regioselective hydroxylation and pyridyl group coupling . Purification often employs silica gel chromatography using gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the target compound .
Q. What analytical techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is critical for verifying hydroxyl and pyridyl group positions. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while X-ray crystallography (if crystalline) resolves stereochemistry . For example, ¹H NMR chemical shifts at δ 6.3–7.6 ppm indicate aromatic protons, and downfield shifts (δ 10–14 ppm) confirm hydroxyl groups .
Q. What solvent systems are recommended for chromatographic purification?
- Methodological Answer : Silica gel chromatography with ethyl acetate/hexane (3:7 to 1:1) effectively separates polar hydroxylated derivatives. For highly polar intermediates, reverse-phase HPLC using acetonitrile/water (0.1% TFA) improves resolution .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of xanthen-3-one derivatives across studies?
- Methodological Answer : Discrepancies often arise from structural analogs (e.g., pyridyl vs. phenyl substituents) or assay conditions. For instance, COX-1/COX-2 inhibition in xanthen-9-ones may not extrapolate to xanthen-3-ones due to steric differences. Standardize assays (e.g., enzyme kinetics, cell viability protocols) and compare IC₅₀ values under identical conditions. Use computational docking to identify binding site variations .
Q. What strategies optimize the fluorescent properties of this compound for ion sensing?
- Methodological Answer : Fluorescence enhancement relies on substituent electronic effects. Introducing electron-withdrawing groups (e.g., pyridyl) improves metal ion chelation. Solvent polarity adjustments (e.g., DMSO vs. aqueous buffers) modulate emission intensity. For example, Tokyo Green derivatives show pH-dependent fluorescence via hydroxyl deprotonation .
Q. How can molecular docking predict interactions with enzyme targets like cyclooxygenase (COX)?
- Methodological Answer : Use software like AutoDock Vina to model the compound’s binding to COX-1/COX-2 active sites. Compare docking scores with known inhibitors (e.g., indomethacin). Validate predictions via mutagenesis (e.g., alanine scanning of key residues like Arg120 or Tyr355) .
Q. What experimental approaches determine the role of the pyridyl substituent in bioactivity?
- Methodological Answer : Synthesize analogs with phenyl, methyl, or hydrogen substitutions at the 9-position. Compare bioactivity (e.g., antioxidant capacity via DPPH scavenging or antiproliferative effects in cancer cell lines). Structure-activity relationship (SAR) analysis identifies critical functional groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
